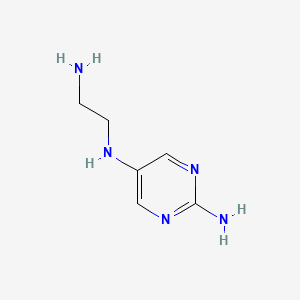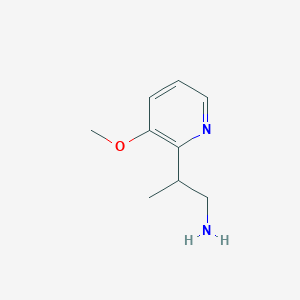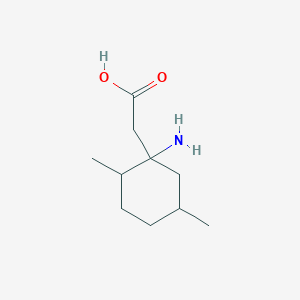
N5-(2-Aminoethyl)pyrimidine-2,5-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N5-(2-Aminoethyl)pyrimidine-2,5-diamine is a chemical compound with the molecular formula C6H11N5 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N5-(2-Aminoethyl)pyrimidine-2,5-diamine typically involves the reaction of pyrimidine derivatives with ethylenediamine. One common method includes the nucleophilic substitution reaction where a halogenated pyrimidine reacts with ethylenediamine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis is also common in industrial settings.
化学反応の分析
Types of Reactions
N5-(2-Aminoethyl)pyrimidine-2,5-diamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the amino groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenated reagents and bases like sodium hydroxide are typically employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce a variety of substituted pyrimidine derivatives.
科学的研究の応用
N5-(2-Aminoethyl)pyrimidine-2,5-diamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of N5-(2-Aminoethyl)pyrimidine-2,5-diamine involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
類似化合物との比較
Similar Compounds
N5,N5-Dimethylpyridine-2,5-diamine: This compound has similar structural features but with methyl groups instead of the aminoethyl group.
2-Amino-5-dimethylaminopyridine: Another related compound with a different substitution pattern on the pyridine ring.
Uniqueness
N5-(2-Aminoethyl)pyrimidine-2,5-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its aminoethyl group allows for unique interactions and reactivity compared to other similar compounds.
特性
分子式 |
C6H11N5 |
|---|---|
分子量 |
153.19 g/mol |
IUPAC名 |
5-N-(2-aminoethyl)pyrimidine-2,5-diamine |
InChI |
InChI=1S/C6H11N5/c7-1-2-9-5-3-10-6(8)11-4-5/h3-4,9H,1-2,7H2,(H2,8,10,11) |
InChIキー |
XQVXTZMSJFLDRN-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=NC(=N1)N)NCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Methyl(2-methylbut-3-yn-2-yl)[(1,3-thiazol-4-yl)methyl]amine](/img/structure/B13247006.png)

![N-[1-(4-methoxyphenyl)propan-2-yl]cyclopropanamine](/img/structure/B13247029.png)



![5-(2-Formylphenyl)-2-[(2-methoxyethyl)amino]benzonitrile](/img/structure/B13247053.png)
![2-Bromopyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B13247071.png)
![2-[(4-Aminobutyl)sulfanyl]-5-methyl-1,3,4-thiadiazole](/img/structure/B13247081.png)
![1-[5-(Aminomethyl)furan-3-yl]ethan-1-one hydrochloride](/img/structure/B13247086.png)
![1-{Octahydropyrrolo[3,4-c]pyrrol-2-yl}ethan-1-one](/img/structure/B13247095.png)
![6-Oxa-2-thiaspiro[4.5]decane-9-sulfonyl chloride](/img/structure/B13247101.png)
